

Application Notes and Protocols for Flow Cytometry Analysis of CD36 Expression

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Compound of Interest

Compound Name: *Thrombospondin (TSP-1)-derived
CD36 binding motif*

Cat. No.: *B12374626*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor.[1][2] It is expressed on a wide variety of cell types, including platelets, monocytes, macrophages, adipocytes, endothelial cells, and some tumor cells.[1][3][4] CD36 is involved in numerous physiological and pathological processes, such as lipid metabolism, immune regulation, angiogenesis, apoptosis, and thrombosis.[5][6] Its diverse roles are mediated through its ability to bind a wide range of ligands, including oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, thrombospondin-1 (TSP-1), and apoptotic cells.[2]

The expression levels of CD36 can vary among individuals and are often altered in disease states, making it a valuable biomarker and a potential therapeutic target.[3][7] Flow cytometry is a powerful and widely used technique for the precise quantification of CD36 expression on the surface of various cell populations within a heterogeneous sample like whole blood.[7][8] This application note provides detailed protocols for the analysis of CD36 expression by flow cytometry, guidance on data interpretation, and an overview of its key signaling pathways.

Principles of Flow Cytometry for CD36 Analysis

Flow cytometry allows for the rapid analysis of single cells as they pass through a laser beam. For CD36 analysis, cells of interest are labeled with a fluorochrome-conjugated antibody specific for an extracellular epitope of the CD36 protein. As the labeled cells pass through the laser, they emit fluorescence, and the intensity of this fluorescence is proportional to the amount of bound antibody, and thus the level of CD36 expression.

A typical assay for CD36 expression on platelets and monocytes from whole blood involves a multi-color staining panel.[7] This includes a specific antibody for CD36 and antibodies for lineage markers to identify the cell populations of interest, such as CD41 or CD61 for platelets and CD14 for monocytes.[7][9] This approach allows for the simultaneous identification and quantification of CD36 expression on different cell types within the same sample.

Experimental Workflow for CD36 Expression Analysis

The general workflow for analyzing CD36 expression by flow cytometry involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.



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Caption: A generalized workflow for the analysis of CD36 expression by flow cytometry.

Detailed Experimental Protocols

This protocol is optimized for the analysis of CD36 expression on human platelets and monocytes from whole blood.

Materials and Reagents

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Quantitative Parameters for Staining Protocol

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Staining Procedure

- **Sample Collection:** Collect whole blood into K2-EDTA tubes. Process samples within 4 hours for optimal results.

- Cell Preparation (for Monocyte Analysis):
 - To 100 μ L of whole blood, add 2 mL of 1X RBC Lysis Buffer.
 - Incubate for 10-15 minutes at room temperature.
 - Centrifuge at 300-400 x g for 5 minutes.
 - Aspirate the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.
 - Resuspend the cell pellet in an appropriate volume of Staining Buffer to achieve a concentration of 1×10^6 cells/100 μ L.
- Antibody Staining:
 - (Optional) Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C to reduce non-specific binding.[\[11\]](#)
 - Prepare an antibody cocktail containing the optimal concentrations of anti-CD36, anti-CD14, and anti-CD41/CD61 antibodies.
 - Add the antibody cocktail to 100 μ L of the cell suspension (or 100 μ L of whole blood for platelet analysis).
 - Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
- Washing:
 - Add 2 mL of Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
 - Aspirate the supernatant.
 - Repeat the wash step.
- Final Resuspension:
 - Resuspend the cell pellet in 300-500 μ L of Staining Buffer.

- If not acquiring immediately, cells can be fixed with 1% paraformaldehyde and stored at 4°C in the dark.[\[10\]](#)
- Just before acquisition, add a viability dye if analyzing fresh, unfixed cells.

Flow Cytometer Setup and Controls

- Compensation: Use single-stained compensation controls to correct for spectral overlap between fluorochromes.
- Isotype Controls: Use isotype control antibodies to determine the level of non-specific antibody binding and to help set positive gates.
- Fluorescence Minus One (FMO) Controls: FMO controls are crucial for accurately gating populations in multi-color experiments, especially for identifying CD36-positive cells.

Data Analysis and Interpretation

A sequential gating strategy is used to identify the cell populations of interest and quantify their CD36 expression.

- Time Gate: Gate on events over time to exclude any potential clogs or instrument instability during acquisition.
- Singlet Gate: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets and cell aggregates.[\[12\]](#)
- Viability Gate: If using a viability dye, gate on the negative population to exclude dead cells, which can non-specifically bind antibodies.[\[13\]](#)
- Population Gating:
 - Use forward scatter (FSC) and side scatter (SSC) to identify the general lymphocyte and monocyte populations.[\[14\]](#)
 - Gate on CD14-positive cells to specifically identify monocytes.[\[9\]](#)
 - Gate on CD41- or CD61-positive events to identify platelets.[\[9\]](#)

- Quantification of CD36 Expression:
 - Within the gated monocyte and platelet populations, create a histogram of CD36 fluorescence intensity.
 - The median fluorescence intensity (MFI) is a robust measure of the level of CD36 expression.[7]
 - The percentage of CD36-positive cells can also be determined by setting a gate based on the isotype or FMO control.

CD36 Signaling Pathways

CD36 is not just a transporter but also a signaling receptor that initiates intracellular cascades upon ligand binding.[1][15] These signaling pathways are cell-type and ligand-specific and play crucial roles in the pathophysiology of various diseases.

oxLDL-Induced Signaling in Macrophages

One of the most well-studied pathways is the signaling cascade initiated by oxidized LDL (oxLDL) binding to CD36 on macrophages, which is a key event in the development of atherosclerosis.[16] This pathway leads to foam cell formation and pro-inflammatory responses.



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Caption: Simplified CD36 signaling pathway in macrophages upon binding of oxidized LDL (oxLDL).

This signaling cascade involves the activation of Src-family kinases (like Fyn and Lyn) and MAP kinases (such as JNK and p38).[1][16] This ultimately leads to the activation of transcription factors like NF- κ B, promoting a pro-inflammatory state, and the generation of reactive oxygen species (ROS).[15][16] Concurrently, CD36 mediates the internalization of oxLDL, leading to lipid accumulation and the formation of "foam cells," a hallmark of atherosclerotic plaques.[16]

Applications in Research and Drug Development

- **Disease Biomarker:** Quantifying CD36 expression can aid in the study of diseases like malaria, where CD36 acts as a receptor for parasitized erythrocytes, and in cardiovascular diseases, where its expression is linked to atherosclerosis and thrombosis.[7][16]
- **Cancer Research:** CD36 is implicated in cancer progression, metastasis, and chemoresistance, particularly by promoting fatty acid uptake to fuel tumor growth.[17][4] Flow cytometry can be used to identify and characterize CD36-positive cancer stem cell populations.[4]
- **Metabolic Diseases:** As a key fatty acid transporter, CD36 is a central player in metabolic disorders like obesity and type 2 diabetes.[1] Flow cytometric analysis helps in understanding the regulation of CD36 in different cell types in these conditions.
- **Drug Development:** For therapeutic strategies targeting CD36, flow cytometry is an essential tool to assess the efficacy of blocking antibodies or small molecule inhibitors in reducing CD36 surface expression or ligand binding on specific cell populations.

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